REACTION_CXSMILES
|
[CH3:1]/[C:2](=[CH:5]\[CH2:6]O)/[CH2:3]O.C(N(CC)CC)C.CS(Cl)(=O)=O.[CH2:20]([NH2:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>C(OCC)(=O)C>[CH2:20]([N:27]1[CH2:6][CH:5]=[C:2]([CH3:3])[CH2:1]1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1
|
Name
|
|
Quantity
|
40.8 g
|
Type
|
reactant
|
Smiles
|
C/C(/CO)=C\CO
|
Name
|
|
Quantity
|
83.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
416.6 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
171.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 30 min. at about 5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
STIRRING
|
Details
|
with stirring for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
with stirring for 30 min. at ambient temperature
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After 2 hours of stirring
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the crystallized solid was removed by filtration
|
Type
|
ADDITION
|
Details
|
42.0 g of 35% HCl (aq) was added to the filtrate
|
Type
|
CUSTOM
|
Details
|
excess benzylamine hydrochloride was removed by filtration or extraction
|
Type
|
CUSTOM
|
Details
|
After the solvent was evaporated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.2 g | |
YIELD: PERCENTYIELD | 78.2% | |
YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |